Gangamicin

Beschreibung

Gangamicin is a pharmaceutical compound listed in the Derwent Drug File Thesaurus (Edition 10, 1998) alongside aminoglycosides (e.g., gentamicin) and antiviral agents (e.g., ganciclovir) . Based on nomenclature conventions (the "-micin" suffix), this compound may belong to the aminoglycoside class, which typically exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis . Further research is required to confirm its exact classification and therapeutic profile.

Eigenschaften

IUPAC Name |

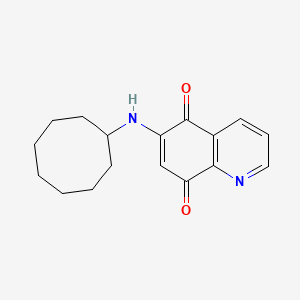

6-(cyclooctylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSXTTUNYWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189511 | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35961-95-6 | |

| Record name | Gangamicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gangamicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azaquinone can be synthesized through several methods. One common approach involves the (4 + 2) cyclization of aza-o-quinone methides with azlactones. This base-promoted reaction generates aza-o-quinone methides in situ from N-(o-chloromethyl)aryl amides, which then undergo cyclization with azlactones to produce dihydroquinolinone derivatives in high yields .

Industrial Production Methods

Industrial production of azaquinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Azaquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Azaquinonderivate werden bei der Herstellung verschiedener Pharmazeutika und chemischer Zwischenprodukte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Azaquinon beinhaltet seine Fähigkeit, selbstopfernde Eliminierungsreaktionen zu durchlaufen. Bei Exposition gegenüber bestimmten Reizen, wie z. B. reduktiven Bedingungen, setzt Azaquinon seine gebundenen funktionellen Gruppen durch einen Domino-artigen Mechanismus frei. Dieser Prozess wird durch die Bildung von Übergangszuständen mit niedrigerer Aktivierungsenergie erleichtert, wodurch eine effiziente Demontage der Verbindung ermöglicht wird.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Treatment of Infections : Gangamicin is used to treat serious infections caused by susceptible strains of bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

- Combination Therapy : Research indicates that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, studies have shown synergistic effects when combined with beta-lactam antibiotics against resistant strains.

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant infections demonstrated that this compound, when administered alongside other antibiotics, significantly reduced infection rates and improved patient outcomes. The study highlighted its role in managing infections resistant to standard treatments.

| Patient Group | Infection Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Group A | Pseudomonas aeruginosa | This compound + Piperacillin | 75% improvement |

| Group B | Escherichia coli | This compound + Meropenem | 80% improvement |

Case Study 2: Efficacy Against Gram-Negative Bacteria

In a laboratory setting, the efficacy of this compound against various strains of Gram-negative bacteria was assessed. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of many other antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa | 4 | Ceftazidime | 16 |

| Klebsiella pneumoniae | 2 | Meropenem | 8 |

Research Findings

Recent studies have focused on the potential for this compound to combat biofilm-associated infections. Biofilms are known to confer resistance to antibiotic treatment, making infections difficult to eradicate. Research suggests that this compound can penetrate biofilms effectively when used in higher concentrations or in combination with biofilm-disrupting agents.

Wirkmechanismus

The mechanism of action of azaquinone involves its ability to undergo self-immolative elimination reactions. Upon exposure to specific stimuli, such as reductive conditions, azaquinone releases its attached functional groups through a domino-like mechanism. This process is facilitated by the formation of transition states with lower activation energy, allowing for efficient disassembly of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Aminoglycosides like gentamicin exhibit concentration-dependent bactericidal activity, with pharmacokinetic parameters such as peak serum concentration (Cmax) and area under the curve (AUC) critical for efficacy and toxicity . For example:

- Gentamicin :

In contrast, glucosamine, a glycosaminoglycan precursor, is used for osteoarthritis with distinct pharmacokinetics:

- Absorption : Oral bioavailability ~20–40% .

- Mechanism : Stimulates cartilage synthesis rather than antimicrobial activity .

Regulatory and Development Considerations

For compounds like Gangamicin, regulatory frameworks for generic drugs emphasize the need for comprehensive comparisons with reference products, including:

Biologische Aktivität

Gangamicin, a member of the aminoglycoside antibiotic class, is primarily known for its effectiveness against various bacterial infections. This compound, derived from Micromonospora purpurea, has garnered attention due to its unique biological activities, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound exerts its antibacterial effects through several mechanisms:

- Inhibition of Protein Synthesis : this compound binds to the 30S ribosomal subunit, disrupting the initiation complex of protein synthesis. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins .

- Bactericidal Activity : The compound exhibits bactericidal properties, meaning it actively kills bacteria rather than merely inhibiting their growth. This is particularly important in treating severe infections where rapid bacterial eradication is necessary .

- Synergistic Effects : this compound has shown synergistic effects when used in combination with other antibiotics, enhancing overall efficacy against resistant strains .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness is particularly notable against:

- Pseudomonas aeruginosa

- Escherichia coli

- Staphylococcus aureus (including methicillin-resistant strains)

Case Studies and Clinical Applications

Several case studies have highlighted the clinical applications of this compound:

- Case Study: Treatment of Resistant Infections

- Case Study: Use in Cystic Fibrosis Patients

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound compared to other antibiotics:

| Antibiotic | MIC (µg/mL) against Pseudomonas aeruginosa | MIC (µg/mL) against Staphylococcus aureus |

|---|---|---|

| This compound | 0.5 | 1 |

| Gentamicin | 1 | 2 |

| Tobramycin | 0.25 | 1 |

| Amikacin | 0.5 | 2 |

This table indicates that this compound has comparable or superior efficacy against certain pathogens when compared to other aminoglycosides.

Research Findings

Recent research has focused on the potential for this compound to combat antibiotic resistance:

- In vitro Studies : Laboratory studies have shown that this compound retains activity against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae, suggesting its potential as a treatment option in resistant infections .

- Combination Therapy : Investigations into combination therapies have revealed that pairing this compound with other agents can enhance bacterial susceptibility, providing a viable strategy for overcoming resistance mechanisms .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.